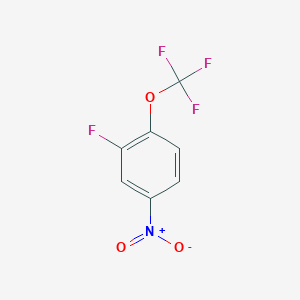
2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F4NO3 . It has a molecular weight of 225.1 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene consists of a benzene ring substituted with a fluoro group, a nitro group, and a trifluoromethoxy group . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Dissociative Electron Attachment Studies
Dissociative electron attachment (DEA) studies on halocarbon-derivatives of nitro-benzene, including compounds similar to 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene, have revealed significant insights into electron-molecule interactions. These studies have shown efficient capture of thermal electrons and the formation of long-living transient negative ions (TNI), highlighting the compound's potential in understanding electron-induced processes at the molecular level (Wnorowska, Kočišek, & Matejčík, 2014).
Molecular Electronics
Research on molecular electronic devices utilizing nitroamine redox centers demonstrates the applicability of nitro-benzene derivatives in creating devices with significant on-off ratios and negative differential resistance. These findings indicate the potential for using 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene in the development of advanced electronic materials and devices (Chen, Reed, Rawlett, & Tour, 1999).
Mesomorphic Properties of Phenyl Derivatives
The study of mesomorphic properties of laterally fluoro-substituted phenyl derivatives provides insights into the influence of terminal and lateral substituents on phase transition temperatures and the stability of smectic A phases. This research is relevant for understanding the thermotropic behavior of materials containing structures similar to 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene, offering potential applications in liquid crystal technology (Dabrowski et al., 1995).
Solvent Dependence in Reactions
Investigations into the solvent dependence of reactions involving compounds like 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene have underscored the importance of solvent choice in chemical synthesis. These studies have implications for the optimization of synthetic routes and the development of new chemical processes (Barili et al., 1974).
Safety and Hazards
The safety information for 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
properties
IUPAC Name |
2-fluoro-4-nitro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOJBECSYPNXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

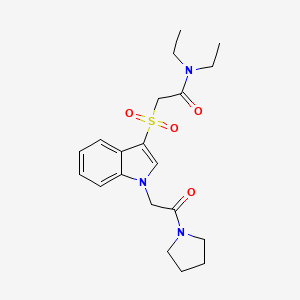
![Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2714554.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2714556.png)
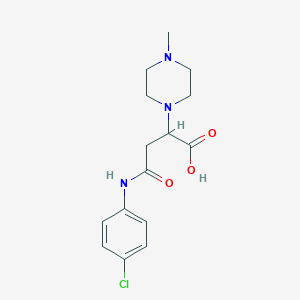

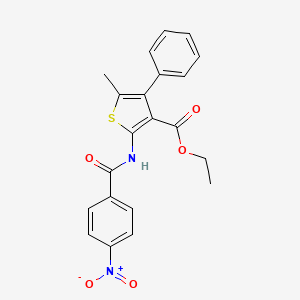
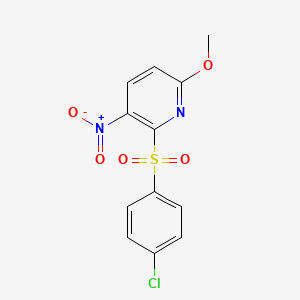

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)

![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)
![(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2714574.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)
